Piperacillin methyl ester

Description

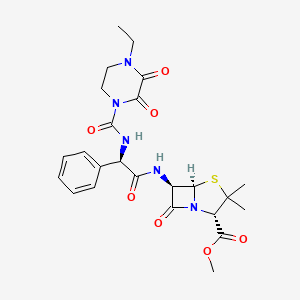

Piperacillin Methyl Ester (CAS: 65700-41-6) is a chemically modified derivative of piperacillin, a broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class. Structurally, it features a methyl ester group at the carboxylate moiety of the piperacillin molecule (Molecular Formula: C₂₄H₂₉N₅O₇S; Molecular Weight: 531.58 g/mol) . This compound is primarily recognized as a degradation product or impurity of piperacillin, listed as Piperacillin EP Impurity K in pharmacopeial standards .

Properties

IUPAC Name |

methyl (2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O7S/c1-5-27-11-12-28(20(33)19(27)32)23(35)26-14(13-9-7-6-8-10-13)17(30)25-15-18(31)29-16(22(34)36-4)24(2,3)37-21(15)29/h6-10,14-16,21H,5,11-12H2,1-4H3,(H,25,30)(H,26,35)/t14-,15-,16+,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTASCUGZCLLOG-YUWJWYLASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65700-41-6 | |

| Record name | Piperacillin methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065700416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIPERACILLIN METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR3XH2Q8TY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperacillin methyl ester typically involves the esterification of piperacillin. One common method is the reaction of piperacillin with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The esterification reaction is monitored using various analytical techniques to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

Piperacillin methyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form piperacillin and methanol.

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom.

Substitution: Various substitution reactions can occur at the β-lactam ring or the side chains.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of strong acids like hydrochloric acid, while basic hydrolysis uses bases like sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Hydrolysis: Piperacillin and methanol.

Oxidation: Various oxidized derivatives of this compound.

Substitution: Substituted derivatives of this compound.

Scientific Research Applications

Chemistry

Piperacillin methyl ester is widely utilized as an intermediate in the synthesis of piperacillin and other β-lactam antibiotics. The esterification process typically involves the reaction of piperacillin with methanol in the presence of an acid catalyst, which is carried out under reflux conditions to ensure complete esterification.

Chemical Reactions

- Hydrolysis : The ester group can be hydrolyzed to regenerate piperacillin and methanol.

- Oxidation : Oxidation reactions can occur at the sulfur atom within the compound.

- Substitution : Various substitution reactions can happen at the β-lactam ring or the side chains, allowing for further chemical modifications.

Biology

In biological research, this compound is studied for its interactions with bacterial enzymes and its role in inhibiting bacterial cell wall synthesis. The compound's mechanism of action involves binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall integrity. By inhibiting these proteins, this compound disrupts bacterial cell wall synthesis, leading to cell lysis .

Medicine

This compound has potential applications in developing new antibiotics and enhancing the efficacy of existing ones. Research indicates that it may be combined with β-lactamase inhibitors to restore the activity of certain antibiotics against resistant bacterial strains. For instance, studies have shown that combinations involving piperacillin can effectively combat infections caused by bacteria expressing extended-spectrum β-lactamases (ESBLs) .

Industry

In pharmaceutical manufacturing, this compound is employed in the production of piperacillin and related compounds. Its role as an intermediate allows for efficient large-scale synthesis while ensuring high yield and purity of the final products.

Case Study 1: Efficacy Against Resistant Strains

A study demonstrated that combining piperacillin with a novel β-lactamase inhibitor significantly restored its activity against resistant strains of Escherichia coli. This finding highlights the potential for this compound to be part of effective treatment regimens against multi-drug resistant bacteria .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis methods for piperacillin acid from ampicillin using various buffer solutions showed improved yields and purity levels exceeding 98% through controlled reaction conditions. Such advancements underscore the importance of intermediates like this compound in pharmaceutical chemistry .

Mechanism of Action

Piperacillin methyl ester exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final stages of cell wall synthesis. This leads to cell lysis mediated by bacterial autolytic enzymes such as autolysins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperacillin and Its Degradation Products

Piperacillin (CAS: 61477-96-1; Molecular Weight: 517.56 g/mol) serves as the parent compound. The esterification in Piperacillin Methyl Ester reduces its polarity compared to piperacillin, which may enhance lipophilicity and membrane permeability. However, this modification likely diminishes its antibacterial activity, as the free carboxylate group in β-lactams is critical for binding to penicillin-binding proteins (PBPs) .

Key Degradation Products (Table 1):

β-Lactamase Inhibitor Derivatives

Tazobactam derivatives, such as Tazobactam Diphenylmethyl Ester (CAS: N/A), share structural motifs with this compound, including esterified carboxyl groups. These esters are often synthetic intermediates or prodrugs designed to improve stability during synthesis. Unlike this compound, Tazobactam derivatives retain β-lactamase inhibitory activity after hydrolysis .

Other Esterified Pharmaceuticals

Methyl 2-(4-Benzylpiperazin-1-yl)acetate (CAS: 179869-10-4) and Indomethacin Ethyl Ester (CAS: N/A) exemplify esterified compounds with modified pharmacokinetic profiles. For example:

- Indomethacin Ethyl Ester : Enhanced lipophilicity compared to indomethacin, facilitating transdermal absorption .

- This compound : Likely exhibits increased membrane permeability but reduced aqueous solubility compared to piperacillin .

Pharmacokinetic Considerations

Piperacillin has a clearance (CL) of 2.7 L/hr and volume of distribution (V) of 25.83 L in critically ill patients, whereas tazobactam (CL: 2.49 L/hr; V: 30.62 L) shows similar elimination patterns . Esterification may prolong the half-life of this compound by delaying hydrolysis to the active form, though this requires experimental validation.

Stability and Analytical Challenges

This compound’s stability is influenced by ester hydrolysis under physiological conditions. Analytical methods, such as high-performance liquid chromatography (HPLC), are critical for quantifying it as an impurity in piperacillin formulations. In contrast, 2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic Acid (Molecular Weight: 335.32 g/mol), another piperacillin-related impurity, lacks an ester group and is more polar, necessitating distinct detection protocols .

Biological Activity

Piperacillin methyl ester (PME) is a derivative of piperacillin, a broad-spectrum β-lactam antibiotic. Understanding the biological activity of PME is crucial for its potential applications in medicine and pharmacology. This article delves into its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C24H29N5O7S. It serves primarily as an intermediate in the synthesis of piperacillin and other β-lactam antibiotics. The structure includes a β-lactam ring, which is essential for its antibacterial activity.

Target and Mode of Action:

PME, like its parent compound piperacillin, exerts its antibacterial effects by targeting penicillin-binding proteins (PBPs) located within the bacterial cell wall. By binding to these proteins, PME inhibits the final stages of bacterial cell wall synthesis, leading to cell lysis and death. This action is particularly effective against both Gram-positive and Gram-negative bacteria .

Biochemical Pathways:

The primary biochemical pathway influenced by PME involves the disruption of bacterial cell wall synthesis. This inhibition is mediated through the binding of PME to PBPs, which are crucial for maintaining the structural integrity of bacterial cells .

Pharmacokinetics

Piperacillin exhibits nearly 100% bioavailability when administered intravenously or intramuscularly. The half-life ranges from 36 to 72 minutes, with clearance rates varying based on patient demographics . PME's pharmacokinetic profile suggests that it retains similar properties to piperacillin, making it a candidate for further development.

Table 1: Comparative Antibacterial Activity

| Compound | Spectrum of Activity | MIC (µg/mL) |

|---|---|---|

| Piperacillin | Broad-spectrum | <0.03125 - 0.25 |

| This compound | Similar to piperacillin | Not directly reported |

| Tazobactam | β-lactamase inhibitor | N/A |

Note: MIC values indicate the minimum inhibitory concentration required to inhibit bacterial growth.

Case Studies and Research Findings

-

In Vitro Studies :

Research has demonstrated that PME maintains significant antibacterial activity against various strains of bacteria, including multidrug-resistant (MDR) strains. For example, studies have shown that PME can effectively inhibit Staphylococcus aureus and Klebsiella pneumoniae at low MIC values . -

Combination Therapies :

PME has been explored in combination with β-lactamase inhibitors like tazobactam to enhance its efficacy against resistant strains. Such combinations have shown improved outcomes in treating infections caused by β-lactamase-producing organisms . -

Clinical Applications :

A review of pediatric hospital records indicated that piperacillin-tazobactam formulations (which include PME) are frequently used for treating severe infections due to their broad-spectrum activity and relatively low toxicity profile .

Q & A

How can researchers optimize reaction conditions for synthesizing piperacillin methyl ester to maximize yield and purity?

Basic Research Question

To optimize synthesis, employ statistical experimental design methods such as Taguchi orthogonal arrays or Response Surface Methodology (RSM) . These frameworks systematically evaluate parameters like catalyst concentration, molar ratios, and temperature. For example, the Taguchi method reduces experimental runs while identifying critical factors (e.g., catalyst concentration contributed 77.6% to yield variance in methyl ester synthesis) . RSM can model interactions between variables, as shown in transesterification studies where methanol-to-oil molar ratios and reaction time were optimized using central composite designs . Validate results via ANOVA to confirm parameter significance.

What analytical techniques are critical for assessing the purity and structural integrity of this compound?

Basic Research Question

Combine chromatographic (e.g., GC, HPLC) and spectroscopic (e.g., NMR, FTIR) methods. Thin-layer chromatography (TLC) can preliminarily monitor reaction progress , while gas chromatography quantifies methyl ester content using internal standards (e.g., methyl heptadecanoate) . Nuclear magnetic resonance (NMR) confirms structural identity, with H and C spectra cross-referenced against synthetic intermediates. For purity, elemental analysis or mass spectrometry (MS) detects impurities, especially in non-commercial batches where suppliers may not provide analytical data .

How should researchers resolve contradictory data in this compound stability studies under varying pH and temperature conditions?

Advanced Research Question

Address contradictions via multivariate stability-indicating assays and kinetic modeling . For instance, accelerated stability testing under extreme conditions (e.g., 40°C/75% RH) can identify degradation pathways. Use HPLC-MS to characterize degradation products and correlate findings with thermodynamic parameters (e.g., activation energy from Arrhenius plots). Conflicting results may arise from matrix effects (e.g., excipients in formulations) or analytical method variability; validate methods per ICH guidelines . Cross-reference with prior studies on structurally similar esters to identify trends .

What statistical approaches are recommended for validating reproducibility in this compound synthesis?

Basic Research Question

Implement replication studies with independent trials and calculate signal-to-noise (S/N) ratios to assess robustness. The Taguchi method uses S/N ratios to quantify variability under "larger-the-better" conditions (e.g., maximizing yield). For example, a study on rapeseed methyl ester achieved 96.7% yield with a 38.951 S/N ratio under optimized conditions . Pair this with confidence intervals (e.g., 95% CI for mean yield) and coefficient of variation (CV) to quantify precision. Report raw data and outliers transparently .

How can computational modeling enhance the design of this compound derivatives with improved pharmacokinetic properties?

Advanced Research Question

Apply quantitative structure-activity relationship (QSAR) models and molecular dynamics simulations to predict solubility, permeability, and metabolic stability. Use software like Gaussian or Schrödinger Suite to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing ester hydrolysis rates. Validate predictions with in vitro assays (e.g., Caco-2 cell monolayers for permeability). For example, methyl ester prodrugs often exhibit enhanced lipophilicity, which can be modeled via logP calculations .

What methodologies are effective for scaling up this compound synthesis without compromising yield?

Advanced Research Question

Adopt continuous flow chemistry to improve heat/mass transfer and reduce batch-to-batch variability. Use microreactors for precise control of residence time and mixing efficiency. Prior studies on biodiesel methyl esters demonstrated scalability by transitioning from 1 L batch reactors to pilot-scale systems (100 L) with <5% yield loss . Monitor critical quality attributes (CQAs) like particle size distribution if crystallizing the ester, and apply process analytical technology (PAT) for real-time monitoring .

How should researchers address discrepancies in reported bioactivity data for this compound analogs?

Advanced Research Question

Conduct meta-analyses of published bioactivity datasets, accounting for variables like assay type (e.g., broth microdilution vs. agar dilution) and bacterial strain specificity. Use Bland-Altman plots to visualize agreement between studies. For example, MIC (minimum inhibitory concentration) variations may arise from differences in inoculum preparation or endpoint determination criteria. Validate findings using standardized CLSI/EUCAST protocols and include reference strains as controls .

What strategies can reconcile conflicting optimal reaction conditions reported in different this compound synthesis studies?

Advanced Research Question

Perform sensitivity analysis to identify context-dependent factors (e.g., raw material purity, solvent grade). For instance, sodium hydroxide may outperform potassium hydroxide in certain solvent systems due to solubility differences . Use design of experiments (DoE) to map parameter interactions and define "robustness spaces" where yield remains stable despite input fluctuations. Cross-validate findings with independent datasets, and report raw experimental conditions (e.g., stirring rate, humidity) often omitted in methods sections .

How can multi-omics approaches (proteomics, metabolomics) elucidate the mechanism of action of this compound derivatives?

Advanced Research Question

Integrate LC-MS-based metabolomics to identify bacterial metabolic perturbations (e.g., cell wall precursor accumulation) and RNA-seq to profile resistance gene expression. For example, methyl ester prodrugs may require intracellular esterase activation; knockdown studies can confirm target enzymes . Use pathway enrichment analysis (e.g., KEGG, Reactome) to map affected biological processes and validate with knockout strains. Ensure analytical reproducibility via technical replicates and spike-in controls .

What are best practices for ensuring long-term stability of this compound in formulated drug products?

Advanced Research Question

Conduct forced degradation studies under ICH Q1A guidelines, assessing photostability (ICH Q1B) and hydrolytic susceptibility. Formulate with stabilizers like antioxidants (e.g., BHT) or pH buffers. For example, methyl esters in aqueous solutions may require lyophilization to prevent hydrolysis. Use accelerated stability testing to extrapolate shelf life via the Arrhenius equation, and validate with real-time data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.